molecular formula C12H16O2SSi B8310770 [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane

[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane

Cat. No.: B8310770
M. Wt: 252.41 g/mol
InChI Key: MGDDFAHTGRYMDS-UHFFFAOYSA-N
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Description

[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane is an organosilicon compound that features a phenylethynyl group substituted with a methanesulfonyl group and a trimethylsilane group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane typically involves the reaction of 3-methanesulfonylphenylacetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Coupling Reactions: The phenylethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as fluoride ions can be used to replace the trimethylsilyl group.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products

    Substitution: Products with various functional groups replacing the trimethylsilyl group.

    Oxidation: Sulfone derivatives.

    Coupling: Biaryl or diarylacetylene compounds.

Scientific Research Applications

[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.

    Biology and Medicine:

    Industry: Used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can be easily removed under mild conditions, making the phenylethynyl group available for further reactions. The methanesulfonyl group can participate in various redox reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in terms of the methanesulfonyl group but lacks the phenylethynyl and trimethylsilane groups.

    Methanesulfonic anhydride: Another compound with the methanesulfonyl group, used in different types of reactions.

Uniqueness

[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane is unique due to the combination of the phenylethynyl group and the trimethylsilane group, which provides distinct reactivity patterns and applications in organic synthesis and materials science.

Properties

Molecular Formula

C12H16O2SSi

Molecular Weight

252.41 g/mol

IUPAC Name

trimethyl-[2-(3-methylsulfonylphenyl)ethynyl]silane

InChI

InChI=1S/C12H16O2SSi/c1-15(13,14)12-7-5-6-11(10-12)8-9-16(2,3)4/h5-7,10H,1-4H3

InChI Key

MGDDFAHTGRYMDS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.23 g (1 mmol) of 1-bromo-3-methanesulfonyl-benzene in benzene (2 mL) was added 40 mg (0.1 mmol) of PdCl2(Ph3P)2, 30 mg (0.1 mmol) CuI, triethylamine (1 mL) and 0.3 mL of ethynyl-trimethyl-silane. The reaction mixture was heated at 70° C. for 3 h After removal of solvent, the residue was purified by column chromatography elution with hexanes/ethyl acetate (v/v=7:1 then 5:1) to give 0.24 g (95%) of (3-methanesulfonyl-phenylethynyl)-trimethylsilane. 1H NMR (CDCl3, 400 MHz): δ 8.4 (s, 1H), 7.88 (d, 1H), 7.70 (d, 1H), 7.52 (dd, 1H), 3.05 (s, 3H), 0.27 (s, 9H) ppm.
Quantity
0.23 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(Ph3P)2
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
30 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a sealable tube was weighed 2.06 g (8.76 mmol) of 1-bromo-3-methanesulfonyl-benzene, 93 mg of palladium acetate, 122 mg of triphenylphosphine, 79 mg of copper (I) iodide, 10.0 mL of triethylamine, and 2.0 mL of trimethylsilylacetylene. The reaction vessel was sealed and was heated at 80-85° C. for 1 h then was filtered of solids with added ethyl acetate. The filtrate was concentrated in vacuo and was purified by silica gel flash chromatography (Jones Flashmaster, 50 g Silica gel, gradient elution from 100% hexanes to 40% ethyl acetate over 30 minutes). Appropriate fractions were combined and concentrated in vacuo affording (3-methanesulfonyl-phenylethynyl)-trimethylsilane as a faintly yellow oil, yield: 1.60 g (72%). 1H NMR (CDCl3): δ 8.04 (s, 1H), 7.88 (d, J=8 Hz, 1H), 7.71 (d, J=8 Hz, 1H), 3.05 (s, 3H), 0.27 (s, 9H).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
93 mg
Type
catalyst
Reaction Step Four
Name
copper (I) iodide
Quantity
79 mg
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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